molecular formula C13H9ClN4O B11803836 3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11803836
M. Wt: 272.69 g/mol
InChI Key: WQDZKRVYSDINKI-UHFFFAOYSA-N
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Description

3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of both amino and chlorophenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chlorobenzonitrile with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating under reflux and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.

    Pyrrolo[2,3-d]pyrimidine: Known for its antiviral and anticancer properties.

    Thieno[2,3-d]pyrimidin-4(3H)-one: Studied for its antimycobacterial activity

Uniqueness

3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the presence of both amino and chlorophenyl groups, which enhance its binding affinity and specificity towards kinase enzymes. This makes it a promising candidate for the development of targeted cancer therapies .

Properties

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

3-amino-2-(3-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9ClN4O/c14-9-4-1-3-8(7-9)12-17-11-10(5-2-6-16-11)13(19)18(12)15/h1-7H,15H2

InChI Key

WQDZKRVYSDINKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

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